molecular formula C9H8Cl2O2 B031981 2-[(2,5-Dichlorophenoxy)methyl]oxirane CAS No. 21324-87-8

2-[(2,5-Dichlorophenoxy)methyl]oxirane

Cat. No. B031981
CAS RN: 21324-87-8
M. Wt: 219.06 g/mol
InChI Key: BKYYOPSMOZNITO-UHFFFAOYSA-N
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Description

Synthesis AnalysisThe synthesis of oxirane derivatives, like "2-[(2,5-Dichlorophenoxy)methyl]oxirane," involves complex chemical reactions. For example, oxiranes can be synthesized through reactions such as nucleophilic substitution of epichlorohydrin, as illustrated in the preparation of 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane (Li Zhan-xiong, 2012). Similar methods might be relevant for synthesizing "2-[(2,5-Dichlorophenoxy)methyl]oxirane."

Molecular Structure Analysis

The molecular structure of oxirane derivatives is characterized by the presence of an epoxide group, which is a three-membered cyclic ether. This epoxide group significantly influences the chemical reactivity of these compounds. For instance, the crystal structure of certain oxirane derivatives, such as those studied by Wang et al. (2006), reflects their stability and interaction patterns, which may be relevant to "2-[(2,5-Dichlorophenoxy)methyl]oxirane" (Wang et al., 2006).

Scientific Research Applications

  • Scientific Field: Material Science
    • Application Summary : This compound has been used in the synthesis of block copolymers .
    • Methods of Application : Two series of block copolymers of methyloxirane and oxirane, derivatives of 2-ethylhexanol, were obtained with the use of KOH as a conventional homogeneous alkaline catalyst and a coordinative dimetalcyanide catalyst (DMC), respectively .
    • Results or Outcomes : The DMC type catalyst showed much higher kinetic activities and its reaction exhibited a narrower distribution of homologues, as compared with those obtained in the presence of KOH .
  • It is available for purchase from various chemical suppliers for research purposes .
  • It is often sold in solid form and should be stored at room temperature .
  • It is available for purchase from various chemical suppliers for research purposes .
  • It is often sold in solid form and should be stored at room temperature .

Safety And Hazards

The safety information for “2-[(2,5-Dichlorophenoxy)methyl]oxirane” includes several hazard statements: H302, H312, H315, H319, H332, H335, H341 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects .

properties

IUPAC Name

2-[(2,5-dichlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-6-1-2-8(11)9(3-6)13-5-7-4-12-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYYOPSMOZNITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396493
Record name 2-[(2,5-dichlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dichlorophenoxy)methyl]oxirane

CAS RN

21324-87-8
Record name 2-[(2,5-dichlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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